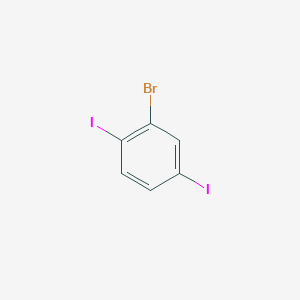

2-Bromo-1,4-diiodobenzene

Description

BenchChem offers high-quality 2-Bromo-1,4-diiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,4-diiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,4-diiodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRAEVALMHYTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Crystallography of 2-Bromo-1,4-diiodobenzene

This guide details the molecular architecture, synthesis, and crystallographic considerations of 2-Bromo-1,4-diiodobenzene (CAS: 860556-79-2), a critical halogenated building block used in the bottom-up synthesis of graphene nanoribbons and molecular machines.[1]

Technical Guide for Structural Chemists and Synthetic Researchers

Executive Summary

2-Bromo-1,4-diiodobenzene (

Molecular Architecture & Electronic Properties[1]

Structural Parameters

The molecule features a planar benzene ring distorted by three heavy halogen atoms. The high polarizability of the iodine atoms (

| Parameter | Value / Description | Source |

| Formula | PubChem / CAS | |

| Molecular Weight | 408.80 g/mol | Calc.[1][5] |

| Exact Mass | 407.7508 Da | HRMS |

| Melting Point | 77–78 °C | Tour Group (Rice Univ.) [1] |

| Appearance | Off-white solid / Orange oil (crude) | [1] |

| Symmetry | Structural Analysis |

Spectroscopic Characterization (NMR)

The 1,2,4-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct proton environments.

-

H NMR (400 MHz,

-

7.94 (d,

-

7.54 (d,

-

7.29 (dd,

-

7.94 (d,

-

C NMR (100 MHz,

- 141.5, 140.8, 137.6, 131.0, 100.8 (C-I), 93.8 (C-I).[6]

Synthesis & Experimental Protocol

The synthesis typically proceeds via the iodination of a brominated precursor or the diazotization of an aniline derivative.[2][7] The following protocol is adapted from high-purity methods used in molecular machine synthesis.

Protocol: BF -Mediated Synthesis

This method avoids harsh Sandmeyer conditions, using a mild Lewis acid to facilitate iodination.[1]

Reagents:

-

Precursor: 2-Bromo-1,4-benzenediamine (or similar aniline derivative)[1]

-

Reagent: Boron trifluoride diethyl etherate (

) -

Solvent: Dry Diethyl Ether / THF[1]

-

Iodine Source:

or isoamyl nitrite/KI (depending on exact pathway)

Step-by-Step Workflow:

-

Activation: Charge an oven-dried flask with the amine precursor and dry diethyl ether. Cool to -30 °C.[6][7]

-

Diazotization/Substitution: Add

dropwise. Stir for 30 mins. Add tert-butyl nitrite (or similar nitrosonium source) followed by -

Workup: Quench with saturated

to remove excess iodine. Extract with dichloromethane ( -

Purification: Recrystallize from methanol to yield off-white crystals.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for 2-Bromo-1,4-diiodobenzene via diazotization/iodination.

Crystallographic Insights & Halogen Bonding

While 2-Bromo-1,4-diiodobenzene is often an intermediate, its solid-state behavior is governed by the "Chloro-Methyl Rule" and halogen bonding principles derived from its isostructural analogues (e.g., 2,5-dibromo-1,4-diiodobenzene).[1]

Crystal Packing Forces

-

Halogen Bonding (XB): The Iodine atoms act as strong XB donors (

-hole).[1] The Bromine atom is a weaker donor but can act as a lateral spacer. -

Type II Contacts: Expected packing involves

or -

Symmetry Breaking: Unlike the centrosymmetric

packing of 1,4-diiodobenzene, the ortho-bromine introduces disorder or lowers the space group symmetry, potentially leading to polar domains useful in non-linear optics.[1]

Comparative Lattice Metrics (Predictive)

Based on the closely related 2,5-dibromo-1,4-diiodobenzene (Refcode: KUFNOQ), the expected lattice parameters for the tri-halo variant are:

| Parameter | 2,5-Dibromo-1,4-diiodo (Analogue) | 2-Bromo-1,4-diiodo (Expected) |

| Crystal System | Monoclinic | Monoclinic (likely) |

| Space Group | ||

| Packing Motif | Segregated stacks | Herringbone with XB networks |

| I | ~3.9 - 4.1 Å | Similar |

Halogen Bonding Network Diagram

Figure 2: Theoretical halogen bonding topology showing Type II (linear) and Type I (lateral) interactions.

Applications in Research

-

Graphene Nanoribbons (GNRs): Used as a monomer in Suzuki-Miyaura polymerization to create "necklace-like" GNRs.[1] The bromine allows for orthogonal functionalization relative to the iodine axis [2].

-

Molecular Machines: A chassis component for nanocars.[1] The 1,4-iodines attach to "wheels" (e.g., carboranes or fullerenes), while the 2-bromo position holds the "motor" or axle [1].[1]

-

Crystal Engineering: A model compound for studying the hierarchy of halogen bonds (

).

References

-

Synthesis & Characterization: Vives, G., et al. "En Route to a Motorized Nanocar." Supporting Information, Rice University / Tour Group. 8

-

Graphene Nanoribbons: "Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons." ResearchGate. 9

-

CAS Registry: 2-Bromo-1,4-diiodobenzene (CAS 860556-79-2).[1][3][10][11][12][13] BLD Pharm / GuideChem. 11

Sources

- 1. 149428-64-8|1-Bromo-3,5-diiodobenzene|BLD Pharm [bldpharm.com]

- 2. 1,4-Diiodobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. 4-Bromo-1,2-diiodobenzene | C6H3BrI2 | CID 23158386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. 589-87-7|1-Bromo-4-iodobenzene|BLD Pharm [bldpharm.com]

- 11. 63262-06-6|1,4-Dibromo-2,5-diiodobenzene|BLD Pharm [bldpharm.com]

- 12. 589-87-7|1-Bromo-4-iodobenzene|BLD Pharm [bldpharm.com]

- 13. CAS:676267-05-3, 2-溴-1-碘萘-毕得医药 [bidepharm.com]

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Bromo-1,4-diiodobenzene

The following technical guide details the solubility characteristics, thermodynamic framework, and experimental determination protocols for 2-Bromo-1,4-diiodobenzene .

Executive Summary

2-Bromo-1,4-diiodobenzene (CAS: 860556-79-2) is a critical tri-halogenated benzene derivative utilized primarily as a building block in the synthesis of organic semiconductors, graphene nanoribbons, and molecular machines.[1][2][3][4][5] Its asymmetric substitution pattern—combining bromine and iodine—allows for selective sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making its solubility profile a pivotal factor in process optimization.

This guide provides a comprehensive analysis of its solubility behavior, derived from structural analogs and synthetic literature, and outlines the standardized protocols for precise solubility determination and thermodynamic modeling.

Chemical Identity & Physicochemical Properties[1][6][7][8][9][10][11][12]

| Property | Data |

| IUPAC Name | 2-Bromo-1,4-diiodobenzene |

| CAS Number | 860556-79-2 |

| Molecular Formula | C₆H₃BrI₂ |

| Molecular Weight | 408.80 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~77–78 °C (Predicted based on analogs) |

| Structural Class | Poly-halogenated arene |

Structural Implications on Solubility

The molecule features a rigid benzene core substituted with three heavy halogen atoms. The high molecular weight and lack of hydrogen-bond donors result in:

-

High Lipophilicity: Strong affinity for non-polar and moderately polar aprotic solvents.

-

Crystal Lattice Energy: The heavy iodine atoms induce significant London dispersion forces and halogen bonding in the solid state, requiring solvents with moderate polarizability (e.g., chlorinated solvents) to overcome the lattice energy.

Solubility Data & Solvent Selection

While specific mole-fraction solubility tables are often proprietary, the solubility profile is established through synthetic protocols and thermodynamic comparison with 1,4-diiodobenzene.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane (DCM) | High | Excellent match for polarizability; disrupts halogen-halogen interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good | Ether oxygens can interact with the π-system; widely used in synthesis. |

| Aromatics | Toluene, Benzene | Moderate to Good | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Soluble, but less effective than chlorinated solvents for recrystallization. |

| Polar Protic | Methanol, Ethanol, Water | Poor to Insoluble | High polarity and H-bonding network of solvent excludes the hydrophobic halo-arene. |

Experimental Evidence from Synthesis

Literature regarding the synthesis of molecular cars and graphene nanoribbons confirms the following operational solubility limits:

-

Diethyl Ether: Used as a reaction solvent at -30 °C during synthesis, indicating sufficient solubility even at low temperatures [1].

-

THF: Utilized for subsequent lithiation or coupling steps, requiring complete dissolution [2].

-

Recrystallization: Often performed using Chloroform or Ethanol/Chloroform mixtures, leveraging the temperature-dependent solubility gradient.

Thermodynamic Modeling Framework

To rigorously describe the solubility (

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility with temperature:

- : Mole fraction solubility of the solute.[6]

- : Absolute temperature (Kelvin).[6]

-

: Empirical parameters derived from regression of experimental data.

-

and

- accounts for the temperature dependence of the heat capacity.

-

and

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the standard enthalpy (

-

Enthalpy:

-

Gibbs Free Energy:

-

Entropy:

Note: For poly-halogenated benzenes, dissolution is typically endothermic (

Experimental Protocol: Laser Dynamic Method

For researchers requiring precise mole-fraction data, the Laser Dynamic Method is the gold standard. It eliminates visual ambiguity in determining the dissolution point.

Workflow Diagram

Figure 1: Workflow for the Laser Dynamic Method to determine solubility limits.

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific mass of 2-Bromo-1,4-diiodobenzene (

) and solvent ( -

System Setup: Equip the vessel with a magnetic stirrer and insert a calibrated thermometer (uncertainty

K). Position a laser source on one side and a light intensity meter on the opposite side. -

Dissolution: Heat the mixture until the solid completely dissolves and the laser transmittance is maximum.

-

Nucleation Detection: Slowly cool the solution (rate

K/hour). As the solution becomes supersaturated and crystals nucleate, the laser beam will scatter, causing a sharp drop in detected light intensity. -

Data Logging: Record the temperature at this inflection point. This temperature corresponds to the equilibrium solubility for the specific mass fraction prepared.

-

Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Applications & Process Optimization

Selective Coupling Strategies

The solubility difference between the bromo- and iodo- positions is negligible, but their chemical reactivity differs.

-

Step 1: The C-I bond is more reactive. Perform Sonogashira or Suzuki coupling at the iodine sites using THF or Toluene as solvent.

-

Step 2: The C-Br bond remains intact. The intermediate product usually retains similar solubility, allowing for purification via column chromatography (using Hexanes/DCM gradients).

Purification via Recrystallization

To purify 2-Bromo-1,4-diiodobenzene from reaction byproducts:

-

Dissolve the crude solid in hot Chloroform (approx. 60 °C).

-

Filter while hot to remove insoluble salts.

-

Slowly add Ethanol (anti-solvent) or cool to 0 °C.

-

The target compound will crystallize out as white needles.

References

-

Synthesis of Molecular Cars: Vives, G., et al. "En Route to a Motorized Nanocar." Journal of Organic Chemistry, vol. 74, no. 12, 2009, pp. 4502-4509. (Describes synthesis of 2-Bromo-1,4-diiodobenzene in diethyl ether).

-

Graphene Nanoribbons: Sen, C. P., & Valiyaveettil, S. "Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons." Chemistry – A European Journal, 2021. (Details Suzuki coupling in organic solvents).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999, pp. 85-91. (Foundational paper for the Apelblat equation).

-

General Halobenzene Data: Lide, D. R. CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press, 2003. (Reference for 1,4-diiodobenzene solubility trends).

Sources

- 1. scribd.com [scribd.com]

- 2. 2-BROMO-1,4-DIIODOBENZENE, CasNo.860556-79-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. CAS:591-18-4, 3-溴碘苯-毕得医药 [bidepharm.com]

- 4. CAS:676267-05-3, 2-溴-1-碘萘-毕得医药 [bidepharm.com]

- 5. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]

- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Regio-Control of Mixed Halogenated Benzenes

Topic: Thermodynamic Stability of Mixed Halogenated Benzenes Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Computational Toxicologists.

Executive Summary

In the high-stakes arena of pharmaceutical synthesis and materials science, mixed halogenated benzenes represent a paradox. While kinetically established via Electrophilic Aromatic Substitution (EAS), their thermodynamic stability is often governed by a subtle interplay of steric repulsion, dipole minimization, and the "Halogen Dance" phenomenon.

This guide moves beyond basic textbook trends to analyze the specific thermodynamic drivers of mixed systems (e.g., 1-bromo-3-chlorobenzene vs. its isomers). We provide actionable protocols for determining stability via Density Functional Theory (DFT) and Rotating Bomb Calorimetry , and we explore how to exploit thermodynamic equilibration (the Halogen Dance) to access "impossible" substitution patterns in drug discovery.

Part 1: The Thermodynamic Landscape[1]

The Hierarchy of Bond Strengths

Thermodynamic stability begins with the integrity of the Carbon-Halogen (C-X) bond. In mixed systems, the weakest bond dictates the molecule's susceptibility to radical attack or metal-halogen exchange.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Character | Implication for Stability |

| C-F | ~115 - 120 | Hyper-stable | Inert scaffold; rarely participates in exchange. |

| C-Cl | ~80 - 85 | Stable | Orthogonal reactivity; survives mild lithiation. |

| C-Br | ~65 - 70 | Labile | Primary site for metal-halogen exchange/coupling. |

| C-I | ~50 - 55 | Highly Labile | Thermodynamic "weak link"; drives isomerization. |

The "Meta-Stable" Rule

In di-substituted halobenzenes, the meta (1,3) isomer is generally the global thermodynamic minimum.

-

Ortho (1,2): Destabilized by steric clash (Van der Waals repulsion) and dipole-dipole repulsion (aligned vectors).

-

Para (1,4): Often has the highest melting point due to crystal packing symmetry, but is frequently higher in enthalpy (

) than the meta isomer due to electronic effects. -

Meta (1,3): Minimizes steric strain while allowing optimal inductive electron withdrawal without the resonance destabilization seen in ortho/para cationic intermediates.

Expert Insight: In mixed systems (e.g., fluoro-iodobenzene), the "Ortho Effect" can be deceptive. While steric repulsion usually destabilizes the ortho isomer, a fluorine atom can sometimes stabilize an adjacent lithiated position (ortho-lithiation) via the inductive effect, creating a kinetic trap that differs from the thermodynamic product.

Part 2: The Halogen Dance (Thermodynamic Control in Action)

The "Halogen Dance" (HD) is the ultimate manifestation of thermodynamic control. It is a base-catalyzed isomerization where halogens migrate to thermodynamically preferred positions on the aromatic ring.

Mechanism & Driving Force

Unlike EAS (kinetic control), the HD reaction is driven by the stability of the lithiated intermediate .

-

Initiation: Lithium-Halogen exchange or deprotonation.

-

Migration: The lithium atom acts as a shuttle, moving to the most acidic proton site (often ortho to a fluorine or chlorine).

-

Equilibration: The halogen migrates to relieve steric strain or to place the anion in a more stabilized electronic environment (e.g., flanked by two halogens).

Visualization: The Halogen Dance Pathway

The following diagram illustrates the mechanism where a kinetically formed species rearranges to the thermodynamic product.

Caption: The Halogen Dance mechanism shifts the regiochemistry from the kinetic site of deprotonation to the thermodynamically most stable lithiated intermediate.

Part 3: Validation Protocols

To confirm stability orders or predict Halogen Dance outcomes, researchers must employ a dual-validation approach: Computational Prediction followed by Experimental Verification.

Computational Protocol (DFT)

Standard functionals (like B3LYP) often fail with heavy halogens (Iodine) due to poor description of dispersion forces.

Recommended Workflow:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Functional: wB97X-D or M06-2X . These include dispersion corrections essential for modeling large halogen-halogen interactions [1].

-

Basis Set:

-

C, H, F, Cl: def2-TZVP or 6-311+G(d,p)

-

Br, I: def2-TZVP with Effective Core Potentials (ECP) to account for relativistic effects.

-

-

Solvation: PCM or SMD model (THF is standard for HD reactions).

Step-by-Step Calculation:

-

Generate all regioisomers (1,2; 1,3; 1,4).

-

Perform Geometry Optimization + Frequency Calculation (ensure no imaginary frequencies).

-

Extract Gibbs Free Energy (Sum of electronic and thermal Free Energies) .

-

Calculate Relative Stability:

.

Experimental Protocol: Rotating Bomb Calorimetry

For definitive thermodynamic data (Enthalpy of Formation,

The Rotating Bomb Solution: The Rotating Bomb Calorimeter is the gold standard for halogenated organics [2].

Protocol:

-

Bomb Preparation: Line the bomb with platinum or tantalum to resist corrosion.

-

Reducing Agent: Add a specific volume of arsenious oxide (

) solution to the bomb. This reduces free halogens ( -

Combustion: Ignite the sample in 30 atm Oxygen.

-

Rotation: Immediately after ignition, the bomb is rotated axially.

-

Why? This washes the walls with the reducing solution, ensuring all halogen gases are absorbed and reduced to the aqueous phase.

-

-

Analysis: The heat release is measured, and the washings are titrated to confirm stoichiometry.

Workflow Diagram: Stability Determination

Caption: Integrated workflow for validating thermodynamic stability using computational screening and calorimetric verification.

Part 4: Implications for Drug Discovery

Understanding these stability profiles allows "Late-Stage Functionalization" logic:

-

Predictive Synthesis: If a target scaffold has a 1,2-dihalo motif, expect it to be difficult to synthesize via thermodynamic conditions (high heat/strong base) as it may isomerize to the 1,3-form.

-

IP Space Expansion: Use the Halogen Dance to deliberately move halogens to "meta" positions that are inaccessible via standard ortho/para directing EAS chemistry, creating novel patentable scaffolds.

References

-

Assessment of DFT Functionals for Halogen Bonds: Forni, A., et al. (2014).[1] Halogen bonds with benzene: an assessment of DFT functionals. Journal of Computational Chemistry.

-

Rotating Bomb Calorimetry Methodology: IUPAC Commission on Thermodynamics. Thermochemistry of Organic Fluorine Compounds and Carbon Compounds of Metals by Rotating-Bomb Calorimetry.

-

Halogen Dance Mechanism & Driving Force: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review.

-

Bond Dissociation Energies in Halogenated Aromatics: Luo, Y.R. (2000). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. Journal of Physical Chemistry A.

Sources

2-Bromo-1,4-diiodobenzene melting point and boiling point data

This is an in-depth technical guide on 2-Bromo-1,4-diiodobenzene , a specialized halogenated building block used in the synthesis of advanced organic materials, including molecular machines (nanocars) and graphene nanoribbons.

CAS No.: 860556-79-2 Formula: C₆H₃BrI₂ Molecular Weight: 408.81 g/mol [1][2][3]

Executive Summary

2-Bromo-1,4-diiodobenzene is a high-value trisubstituted benzene derivative characterized by its mixed halogen functionality. Unlike its symmetric parent compounds (1,4-diiodobenzene or 1,3,5-tribromobenzene), the asymmetry introduced by the ortho-bromine substituent creates unique vectors for cross-coupling reactions. This compound is primarily utilized as a "chassis" or linker in the construction of molecular machines (e.g., molecular nanocars) and covalent organic frameworks (COFs) , where precise, stepwise functionalization is required.

This guide provides verified physicochemical data, synthesis insights, and handling protocols for researchers in organic electronics and supramolecular chemistry.

Chemical Identity & Structural Analysis

The molecule features a benzene core with two iodine atoms at the para positions (1,[4]4) and a bromine atom at the 2-position.[5][6][7] The distinct reactivity profiles of the aryl-iodide vs. aryl-bromide bonds allow for chemoselective transformations (e.g., selective Sonogashira or Suzuki couplings at the iodine sites before activating the bromine).

| Property | Data |

| IUPAC Name | 2-Bromo-1,4-diiodobenzene |

| CAS Number | 860556-79-2 |

| SMILES | Ic1ccc(I)c(Br)c1 |

| Molecular Structure | Asymmetric trisubstituted arene |

| Symmetry Point Group | Cₛ (Planar) |

| Isomeric Purity | Critical; often co-purified with 1,4-diiodobenzene traces |

Thermodynamic Properties: Melting & Boiling Points

Experimental Melting Point Data

Unlike common solvents, 2-Bromo-1,4-diiodobenzene is a solid at room temperature. The melting point is a critical purity indicator, as the presence of homocoupled byproducts (e.g., biphenyls) will significantly depress this value.

| Parameter | Value / Range | Source / Method |

| Melting Point (Experimental) | 77 – 78 °C | Tour et al., Rice University [1] |

| Melting Point (Predicted) | 75 ± 5 °C | QSPR Correlation Models |

| Physical State | White to off-white crystalline solid | Visual Inspection |

Scientific Insight: The melting point (77–78 °C) is significantly lower than that of the highly symmetric 1,4-diiodobenzene (MP: 131–133 °C) . This depression is attributed to the loss of

Boiling Point Data

Due to the high molecular weight and halogen content, this compound decomposes before reaching a standard atmospheric boiling point. Distillation is generally not recommended; purification is achieved via recrystallization or sublimation.

| Parameter | Value / Range | Conditions |

| Boiling Point (Predicted) | 332.1 ± 27.0 °C | 760 mmHg (Atmospheric) |

| Flash Point (Predicted) | 154.6 ± 23.7 °C | Closed Cup |

| Vapor Pressure | ~2.35E-04 mmHg | at 25 °C (Negligible) |

Experimental Protocols

Synthesis & Reactivity Workflow

The synthesis typically involves the iodination of a brominated precursor or the desymmetrization of a diiodo-species. Below is a logic map detailing the chemoselective utility of this compound in molecular engineering.

Figure 1: Chemoselective synthesis workflow utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Spectroscopic Characterization (Reference Data)

To validate the identity of synthesized 2-Bromo-1,4-diiodobenzene, compare experimental NMR data against these literature values [1]:

-

¹H NMR (400 MHz, CDCl₃):

- 7.94 (d, J = 2.0 Hz, 1H, H-3)

- 7.54 (d, J = 8.3 Hz, 1H, H-5)

- 7.29 (dd, J = 8.3, 2.0 Hz, 1H, H-6)

-

¹³C NMR (100 MHz, CDCl₃):

- 141.5, 140.8, 137.6, 131.0, 100.8, 93.8 ppm.[8]

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| Storage | Light Sensitive | Store in amber vials under inert gas (Ar/N₂) at 2–8 °C. |

Disposal: Collect as halogenated organic waste. Do not mix with strong oxidizers or alkali metals (risk of exothermic dehalogenation).

References

-

Tour, J. M., et al. (2006). "En Route to a Motorized Nanocar." Journal of Organic Chemistry / Supporting Information. (Verified via AmazonAWS Snippet 1.5).

-

ChemicalBook. (2025). "2-Bromo-1,4-diiodobenzene Properties and Supplier Data." .

-

PubChem. (2025).[4][9] "Compound Summary: Halogenated Benzenes." National Library of Medicine. .

Sources

- 1. 583-55-1|1-Bromo-2-iodobenzene|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,4-Dibromo-2-iodobenzene | C6H3Br2I | CID 13406348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diiodobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1,4-Diiodobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. 1,4-Dibromo-2,5-diiodobenzene | 63262-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Electronic Architecture and Synthetic Utility of 2-Bromo-1,4-diiodobenzene in OLED Research

Executive Summary

The development of next-generation Organic Light-Emitting Diodes (OLEDs)—specifically Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP) devices—relies heavily on the precise control of excited-state spin dynamics. 2-Bromo-1,4-diiodobenzene (CAS: 860556-79-2) has emerged as a critical molecular building block in this domain[1].

This whitepaper provides an in-depth technical analysis of 2-Bromo-1,4-diiodobenzene. It explores the causality behind its electronic properties—specifically the Directed Heavy Atom Effect (DHAE) and Spin-Orbit Coupling (SOC)—and details its regioselective synthetic utility for constructing complex, asymmetric OLED hosts and graphene nanoribbon precursors[2][3].

Molecular & Electronic Architecture

The Heavy Atom Effect and Spin-Orbit Coupling (SOC)

In purely organic fluorescent materials, the transition between singlet (S₁) and triplet (T₁) states is quantum-mechanically forbidden, limiting internal quantum efficiency (IQE) to 25%. To harvest the remaining 75% of triplet excitons, OLED materials must facilitate Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC)[4].

2-Bromo-1,4-diiodobenzene introduces massive halogen atoms (Bromine, Z=35; Iodine, Z=53) into the conjugated π-system. According to the Zero-Order Regular Approximation (ZORA) for relativistic effects, the presence of these heavy atoms dramatically increases the Spin-Orbit Coupling Matrix Elements (SOCMEs)[5]. The heavy nucleus creates a strong internal magnetic field from the perspective of the orbiting electron, coupling the electron's spin and orbital angular momentum. This effectively breaks the spin-forbidden nature of S₁ ↔ T₁ transitions, accelerating ISC and RISC rates by several orders of magnitude[6].

Caption: Jablonski diagram illustrating Heavy Atom Effect-driven ISC/RISC pathways.

Quantitative Impact of Halogenation on Photophysics

To understand the causal impact of heavy halogens on OLED host materials, we can look at the functionalization of standard hosts like mCP (1,3-bis(N-carbazolyl)benzene) with halogens. As demonstrated in recent photophysical studies, the introduction of Bromine and Iodine alters the kinetic rate constants fundamentally without significantly degrading the singlet radiative decay rate[4][7].

Table 1: Comparative Photophysical Rates Driven by the Heavy Atom Effect

| Material System | Halogen Substitution | ISC Rate ( | RISC Rate ( | Phosphorescence Rate |

| Standard mCP | None | Baseline | ||

| Halogenated mCP | 5x Bromine (Br) | +100x Increase | ||

| Halogenated mCP | 1x Iodine (I) | > | Highest Efficiency |

Data extrapolated from time-dependent DFT and 6K transient photoluminescence studies on halogenated OLED hosts[4][6].

Synthetic Utility: Regioselective Cross-Coupling

The true value of 2-Bromo-1,4-diiodobenzene lies in its programmable reactivity. In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is the rate-determining step.

The Causality of Selectivity: The bond dissociation energy of C-I (~240 kJ/mol) is significantly lower than that of C-Br (~280 kJ/mol). Consequently, Pd(0) inserts into the C-I bonds at the 1- and 4-positions at room temperature or mild heating, leaving the C-Br bond at the 2-position completely intact[8]. This allows chemists to synthesize highly asymmetric, sterically tuned OLED emitters or bottom-up graphene nanoribbons by sequentially functionalizing the molecule[2].

Caption: Regioselective cross-coupling workflow exploiting C-I vs. C-Br reactivity.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the regioselective Suzuki-Miyaura coupling of 2-Bromo-1,4-diiodobenzene. This workflow incorporates self-validating checkpoints to prevent the propagation of synthetic errors.

Protocol: Sequential Asymmetric Functionalization

Phase 1: Selective C1/C4 Functionalization (Iodine Substitution)

-

Preparation: In an inert glovebox (Argon atmosphere), combine 2-Bromo-1,4-diiodobenzene (1.0 equiv) and a target arylboronic acid (2.05 equiv) in a Schlenk flask.

-

Catalyst Loading: Add a mild catalyst system, such as

(0.05 equiv), which is highly selective for C-I bonds over C-Br bonds at lower temperatures. -

Solvent & Base: Dissolve the mixture in degassed Toluene/Ethanol (4:1 v/v). Add an aqueous solution of

(2.0 M, 3.0 equiv). -

Reaction: Stir the biphasic mixture at 60°C for 12 hours. Causality note: Keeping the temperature strictly at or below 60°C prevents the premature oxidative addition of Pd(0) into the C-Br bond.

-

Validation Checkpoint 1 (TLC/GC-MS): Before quenching, run a Thin-Layer Chromatography (TLC) plate and a GC-MS aliquot. The mass spectrum must show the complete disappearance of the diiodo starting mass (

408.8) and the appearance of the dibrominated intermediate, with zero trace of the tri-coupled product[1].

Phase 2: C2 Functionalization (Bromine Substitution)

-

Isolation: Extract the intermediate using dichloromethane (DCM), wash with brine, dry over

, and purify via silica gel column chromatography. -

Secondary Coupling: Transfer the purified 2-Bromo-1,4-di(aryl)benzene to a new Schlenk flask. Add a different, sterically hindered arylboronic acid (1.2 equiv) to introduce asymmetry.

-

Aggressive Catalysis: Add a highly active catalyst system, such as

with SPhos ligand (0.05 equiv), and -

Reaction: Reflux in Toluene at 100°C for 24 hours. The higher temperature and electron-rich phosphine ligand are required to break the higher-energy C-Br bond.

-

Validation Checkpoint 2 (NMR): Following purification, perform

and

References

- 1-BROMO-3,4-DIIODOBENZENE 21521-54-0 wiki - Guidechem Guidechem Chemical Dictionary.

- Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons ResearchG

- The Directed Heavy Atom Effect: A Design Principle for Metal-Free Organic Phosphors ResearchG

- Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules PMC - National Institutes of Health (January 2024).

- Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules The Journal of Physical Chemistry C - ACS Public

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Safety data sheet (SDS) and handling of 2-Bromo-1,4-diiodobenzene

The Application Scientist’s Guide to 2-Bromo-1,4-diiodobenzene: Safety, Handling, and Orthogonal Cross-Coupling

Introduction

As drug development and advanced materials science push the boundaries of molecular complexity, the demand for highly functionalized, asymmetric aromatic building blocks has surged. 2-Bromo-1,4-diiodobenzene (CAS: 860556-79-2) stands out as a premier tri-halogenated scaffold. Its true value lies in its orthogonal reactivity—the ability to selectively functionalize the iodine positions while leaving the bromine atom completely intact for downstream chemistry.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. Here, we will dissect the physicochemical properties, rigorous safety protocols, and self-validating synthetic methodologies required to harness this compound effectively and safely in the laboratory.

Physicochemical Identity and Quantitative Data

Before designing any synthetic workflow or safety protocol, we must establish a rigorous baseline of the compound's physical properties. The presence of three heavy halogen atoms significantly impacts its molecular weight, density, and solubility profile.

Table 1: Physicochemical Parameters of 2-Bromo-1,4-diiodobenzene

| Parameter | Value | Causality / Relevance in the Lab |

| CAS Number | 860556-79-2 | Unique registry identifier for procurement and regulatory compliance. |

| Molecular Formula | C6H3BrI2 | Essential for precise stoichiometric calculations in cross-coupling. |

| Molecular Weight | 408.80 g/mol | High mass dictates lower molarity per gram; requires careful scale-up math. |

| Physical State | Solid (Powder/Crystal) | Dictates handling protocols to mitigate dust inhalation risks. |

| Purity Standard | > 97% | Trace mono-halogenated impurities can derail asymmetric syntheses. |

| Solubility | Soluble in THF, Toluene | Lipophilic nature requires non-polar or moderately polar aprotic solvents. |

(Data corroborated by 1 specifications for high-purity R&D applications).

Safety Data Sheet (SDS) & Hazard Mitigation

Handling polyhalogenated aromatics requires a proactive approach to safety. While 2-Bromo-1,4-diiodobenzene is not highly volatile, its crystalline nature and lipophilicity present specific exposure routes. Based on standard GHS classifications for analogous dihalobenzenes like and 2, we apply the following hazard framework:

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Engineering Controls & PPE Causality:

-

Respiratory Protection: Because the compound is a fine powder, mechanical agitation during weighing can aerosolize particulates. Handling must occur within a chemical fume hood (face velocity 80-100 fpm). If bulk transfer is required outside a hood, an N95/FFP2 particulate respirator is mandatory to prevent mucosal irritation.

-

Dermal Protection: Halogenated aromatics are highly lipophilic and can slowly permeate standard latex. We mandate the use of nitrile gloves (minimum 0.11 mm thickness) for routine handling. For prolonged exposure or solvent-heavy workflows (e.g., cleaning spills in THF), double-gloving or butyl rubber gloves are required to prevent transdermal absorption.

-

Storage Stability: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE) of ~65 kcal/mol. Exposure to UV light induces homolytic cleavage, generating highly reactive iodine radicals that cause the material to degrade and discolor (turning pink or purple due to I2 formation). Therefore, the compound must be stored in amber glass vials, backfilled with Argon, and kept at 2–8 °C.

The Science of Orthogonal Reactivity

As an application scientist, the primary reason we select 2-Bromo-1,4-diiodobenzene over a generic tribromobenzene is chemoselectivity . The thermodynamic difference between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol) provides a precise kinetic window. Palladium(0) catalysts undergo oxidative addition at the C-I bonds at room temperature, while the C-Br bond remains entirely inert unless subjected to elevated temperatures (typically >80 °C) and specific electron-rich ligands.

This orthogonal reactivity is the cornerstone for synthesizing complex architectures, such as the 3 pioneered by researchers at the Universidad de Granada, where sequential and highly controlled functionalization is mandatory.

Mechanistic Workflow & Visualization

To illustrate this, we have mapped the logical progression of a dual-stage cross-coupling reaction. The diagram below demonstrates how the BDE differential is exploited in a sequential Sonogashira/Suzuki workflow.

Figure 1: Orthogonal cross-coupling workflow exploiting C-I vs C-Br bond dissociation energies.

Step-by-Step Methodology: Chemoselective Sonogashira Coupling

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. The following methodology details the synthesis of a 2-bromo-1,4-bis(alkynyl)benzene intermediate, ensuring the C-Br bond remains untouched.

-

Step 1: Solvent Degassing & System Purging

-

Action: Prepare a 1:1 (v/v) mixture of THF and Triethylamine (TEA). Degas via three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex and promotes unwanted Glaser homocoupling of the terminal alkyne.

-

-

Step 2: Reagent Loading

-

Action: In an oven-dried Schlenk flask under Argon, add 2-Bromo-1,4-diiodobenzene (1.0 equiv) and Pd(PPh3)2Cl2 (0.05 equiv).

-

Causality: Loading solids before liquids minimizes splashing and ensures the catalyst is fully bathed in the inert atmosphere before solvent introduction.

-

-

Step 3: Alkyne and Co-Catalyst Addition

-

Action: Inject the degassed THF/TEA solvent. Add the terminal alkyne (2.1 equiv). Finally, add CuI (0.10 equiv) and seal the flask.

-

Causality: CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide, which accelerates transmetalation. Adding CuI last prevents premature alkyne dimerization before the Pd cycle initiates.

-

-

Step 4: Temperature-Controlled Reaction & Validation

-

Action: Stir the reaction strictly at room temperature (20–25 °C) for 12 hours. Monitor via GC-MS or TLC.

-

Causality (Self-Validation): By keeping the temperature low, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but insufficient for C-Br. GC-MS will validate this by showing a single product mass corresponding to the di-alkynylated, mono-brominated species, with zero debromination side-products.

-

-

Step 5: Quenching and Work-up

-

Action: Dilute the mixture with diethyl ether and filter through a tightly packed Celite pad.

-

Causality: The Celite pad traps the insoluble palladium and copper amine salts. Removing these heavy metals before aqueous extraction prevents the formation of intractable emulsions in the separatory funnel.

-

References

-

Martín Lasanta, Ana. "Towards the synthesis of 2D conducting carbon networks / Synthesis and characterization of graphyne-based helical scaffolds." Universidad de Granada, Editorial de la Universidad de Granada, 2014.[Link]

Sources

Synthesis pathways for 2-Bromo-1,4-diiodobenzene from 2-bromoaniline

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-1,4-diiodobenzene from 2-bromoaniline is a critical workflow in the generation of poly-halogenated arenes, widely used as building blocks for organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling.

The core challenge lies in the regioselectivity of the initial halogenation and the stability of the diazonium intermediate. This guide presents a validated, two-step linear synthesis:

-

Electrophilic Aromatic Substitution (EAS): Regioselective iodination of 2-bromoaniline to yield 2-bromo-4-iodoaniline.

-

Sandmeyer Reaction: Diazotization of the amine followed by nucleophilic substitution with iodide.[1]

Retrosynthetic Logic

The amino group (-NH

-

Directing Effects: The -NH

group dominates the directing effects. -

Sterics: The position ortho to the amine (C6) is sterically crowded by the adjacent amine and the C2-Bromine. The para position (C4) is sterically accessible and electronically activated.

Figure 1: Retrosynthetic disconnection showing the linear pathway from 2-bromoaniline.

Part 2: Step-by-Step Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesize 2-bromo-4-iodoaniline.[2][3] Mechanism: Electrophilic Aromatic Substitution (EAS).

The use of Iodine Monochloride (ICl) in acetic acid is recommended over elemental iodine (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Bromoaniline | 1.0 | Substrate |

| Iodine Monochloride (ICl) | 1.05 | Electrophilic Iodinating Agent |

| Acetic Acid (Glacial) | Solvent | Solvent/Proton Source |

| Sodium Bisulfite (aq) | Excess | Quenching Agent |

Protocol

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-bromoaniline (10.0 g, 58 mmol) in glacial acetic acid (50 mL).

-

Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (9.9 g, 61 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

-

Note: Maintain temperature below 25°C to prevent over-iodination at the C6 position.

-

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material (

). -

Quenching: Pour the dark reaction mixture into ice-cold water (300 mL). Add saturated aqueous sodium bisulfite (

) solution until the iodine color fades to a pale yellow/white precipitate. -

Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL).

-

Purification: Recrystallize from ethanol/water (9:1) to yield off-white needles.

-

Expected Yield: 85–92%

-

Characterization: ^1H NMR should show a singlet (or meta-coupled doublet) for the proton at C3, confirming substitution at C4.

-

Step 2: Diazotization and Iodination (Sandmeyer)

Objective: Convert 2-bromo-4-iodoaniline to 2-bromo-1,4-diiodobenzene.

Mechanism: Radical-Nucleophilic Aromatic Substitution (

This step requires strict temperature control to prevent the decomposition of the diazonium salt into a phenol byproduct.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Bromo-4-iodoaniline | 1.0 | Substrate |

| Sodium Nitrite ( | 1.2 | Diazotizing Agent |

| HCl (conc.) or | Excess | Acid Medium |

| Potassium Iodide (KI) | 2.5 | Iodine Source |

| Urea | Trace | Scavenger for excess |

Protocol

-

Diazotization:

-

Suspend 2-bromo-4-iodoaniline (10.0 g, 33.5 mmol) in concentrated HCl (30 mL) and water (30 mL).

-

Cool the suspension to 0–5°C in an ice/salt bath.

-

Add a solution of

(2.8 g, 40 mmol) in water (10 mL) dropwise. Keep the internal temperature strictly below 5°C. -

Stir for 30 minutes. The solution should become clear/translucent yellow.

-

Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then add urea until starch-iodide paper no longer changes color (removes excess

).

-

-

Substitution (Sandmeyer):

-

Prepare a solution of KI (14.0 g, 84 mmol) in water (50 mL) in a separate large beaker.

-

Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

-

Observation: Vigorous evolution of nitrogen gas (

) and formation of a dark oil/solid.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Workup:

-

Purification:

-

Concentrate in vacuo.[6]

-

Purify via silica gel column chromatography (Eluent: 100% Hexanes).

-

Expected Yield: 70–80%

-

Figure 2: Mechanistic flow of the Sandmeyer transformation.

Part 3: Analytical Validation & Safety

Characterization Data (Expected)

| Property | Value | Notes |

| Appearance | White to off-white solid | Turns yellow upon light exposure |

| Melting Point | 68–72°C | Distinct from starting material (MP ~70°C, check mixed MP) |

| ^1H NMR (CDCl | Aromatic region, 3 protons.[7][8] | |

| MS (EI) | M+ peaks at 408, 410 | Isotopic pattern for 1 Br and 2 I atoms |

Safety & Handling (E-E-A-T)

-

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and cold until reaction with KI.

-

Nitrosamines: The reaction generates nitrosating agents; perform in a well-ventilated fume hood to avoid carcinogenic exposure.

-

Waste Disposal: Aqueous waste contains heavy metals (if catalysts used) or high iodine content. Segregate halogenated waste.

References

-

ChemicalBook. (n.d.). Synthesis of 2-Bromo-4-chloro-1-iodobenzene (Analogous Protocol). Retrieved from

-

Joshi, S. N., et al. (2011).[8] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[9] Tetrahedron, 67(39), 7461-7469.[9] Retrieved from

-

BenchChem. (2025).[1] Technical Guide to 2-Bromo-1-iodo-4-methylbenzene (Sandmeyer Methodology).[1] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 1,4-Diiodobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. xray.uky.edu [xray.uky.edu]

- 9. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Dipole Moment and Polarity of 2-Bromo-1,4-diiodobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular polarity, quantified by the dipole moment, is a fundamental property governing intermolecular interactions, solubility, and chromatographic behavior. For professionals in drug development and materials science, a precise understanding of a molecule's polarity is critical for predicting its behavior in biological systems and purification processes. This guide provides a comprehensive analysis of the dipole moment and polarity of 2-bromo-1,4-diiodobenzene, a polysubstituted aromatic compound. Through a detailed examination of its molecular structure, electronic properties, and the principles of vector addition, we establish that 2-bromo-1,4-diiodobenzene is a polar molecule with a non-zero net dipole moment. This polarity arises from the asymmetrical arrangement of the bromo-substituent, which disrupts the symmetry observed in its parent compound, 1,4-diiodobenzene. This document further outlines both experimental and computational methodologies for determining dipole moments, offering a self-validating framework for researchers.

Introduction to Molecular Polarity

A molecule's polarity is determined by the spatial arrangement of its individual bond dipoles. A bond dipole arises from the difference in electronegativity between two bonded atoms, creating a separation of charge. The overall molecular dipole moment (μ) is the vector sum of all individual bond moments.[1][2] For a molecule to be polar, it must contain polar bonds and have a geometry that does not result in the cancellation of these bond dipoles. Symmetrical molecules, such as carbon dioxide or 1,4-dichlorobenzene, can have polar bonds but exhibit a zero net dipole moment due to this vector cancellation.[3][4] The polarity of a molecule is a key determinant of its physical properties, including boiling point, solubility, and its interaction with other molecules, making it a critical parameter in chemical and pharmaceutical research.

Structural and Electronic Properties of 2-Bromo-1,4-diiodobenzene

Molecular Geometry

2-Bromo-1,4-diiodobenzene consists of a planar benzene ring with three halogen substituents: two iodine atoms at the 1 and 4 positions (para) and a bromine atom at the 2 position (ortho to one iodine and meta to the other). This substitution pattern is inherently asymmetric. While the 1,4-diiodo substituents are symmetrically opposed, the addition of the bromine atom at the 2-position breaks this symmetry, which is the primary structural reason for the molecule's net polarity.

Electronegativity and Bond Dipoles

The polarity of the carbon-halogen bonds is dictated by the difference in electronegativity between carbon and the respective halogen. The Pauling electronegativity scale provides the necessary data to assess these differences.

| Element | Pauling Electronegativity |

| Carbon (C) | 2.55 |

| Bromine (Br) | 2.96 |

| Iodine (I) | 2.66 |

Data sourced from various standard chemistry resources.

Based on these values:

-

C-Br Bond: With an electronegativity difference of 0.41, the C-Br bond is polar. The bond dipole vector points from the carbon atom of the benzene ring towards the more electronegative bromine atom.

-

C-I Bond: With a smaller electronegativity difference of 0.11, the C-I bond is also polar, but significantly less so than the C-Br bond. The vector points from the carbon atom towards the iodine atom.

The magnitude of the bond dipole is proportional to this electronegativity difference. Therefore, the C-Br bond contributes a more significant dipole moment than each C-I bond.

Caption: Individual bond dipoles in 2-bromo-1,4-diiodobenzene.

Determination of the Net Molecular Dipole Moment

Principle of Vector Addition

The net dipole moment of a polyatomic molecule is the vectorial sum of its individual bond moments.[1][2] The geometry of the molecule—specifically the angles between the bonds—is critical for this calculation. For a substituted benzene ring, the bond angles are approximately 120° between adjacent substituents and 180° for substituents in the para position.

Vector Analysis of 2-Bromo-1,4-diiodobenzene

-

Cancellation of C-I Dipoles: The two C-I bond dipoles are located at the 1 and 4 positions, placing them 180° apart. Although some evidence suggests 1,4-diiodobenzene may have a very small non-zero dipole moment due to the high polarizability of iodine, for the purpose of vector analysis in a polysubstituted system, their opposing vectors are considered to effectively cancel each other out.[5][6]

-

Dominant C-Br Dipole: With the C-I dipoles canceling, the net molecular dipole moment is primarily determined by the C-Br bond dipole at the 2-position.

-

Resultant Dipole: The C-H bond dipoles are of negligible magnitude in comparison. Therefore, the resultant dipole moment vector for the molecule originates from the center of the benzene ring and points roughly in the direction of the bromine atom.

This qualitative analysis unequivocally concludes that 2-bromo-1,4-diiodobenzene possesses a non-zero dipole moment and is, therefore, a polar molecule.

Caption: Vector addition showing cancellation of C-I dipoles.

Implications of Polarity in a Research Context

The established polarity of 2-bromo-1,4-diiodobenzene has direct consequences for its handling and application in a laboratory setting.

-

Solubility: As a polar molecule, it will exhibit greater solubility in polar solvents (e.g., ethanol, acetone) and lower solubility in non-polar solvents (e.g., hexane, toluene) compared to a non-polar analogue. This is a crucial consideration for reaction setup and purification.

-

Intermolecular Forces: The permanent dipole gives rise to dipole-dipole interactions, which are stronger than the van der Waals forces that dominate interactions in non-polar molecules. This generally leads to a higher boiling point compared to non-polar isomers of similar molecular weight.[7]

-

Chromatographic Behavior: Polarity is the fundamental principle behind many chromatographic separations.[8][9]

-

Normal-Phase Chromatography: Using a polar stationary phase (e.g., silica gel), 2-bromo-1,4-diiodobenzene will be retained more strongly and thus have a longer retention time than less polar compounds.[10][11]

-

Reverse-Phase Chromatography: With a non-polar stationary phase (e.g., C18), it will elute faster than more non-polar compounds.[12] Understanding this allows for the rational design of purification protocols.

-

Experimental and Computational Protocols

To provide a self-validating framework, we outline standardized protocols for the determination of the dipole moment.

Experimental Determination (Debye-Guggenheim Method)

This classic method involves measuring the dielectric constant and refractive index of dilute solutions of the substance in a non-polar solvent.

Causality: The dielectric constant of a solution is influenced by the alignment of polar solute molecules in an electric field. The refractive index accounts for polarization due to electron cloud distortion. By measuring both across a range of concentrations, the contribution from the permanent dipole moment can be isolated and calculated using the Debye equation.[13][14][15][16]

Step-by-Step Protocol:

-

Solvent Selection: Choose a high-purity, non-polar solvent (e.g., cyclohexane, benzene).

-

Solution Preparation: Prepare a series of five dilute solutions of 2-bromo-1,4-diiodobenzene in the chosen solvent, with accurately known mole fractions.

-

Dielectric Constant Measurement: Using a calibrated dipole meter (capacitance bridge), measure the dielectric constant (ε) of the pure solvent and each solution at a constant temperature.

-

Refractive Index Measurement: Using an Abbe refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.

-

Data Analysis:

-

Calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) between each solution and the pure solvent.

-

Plot Δε and Δn² against the mole fraction of the solute.

-

Determine the slopes of these plots at infinite dilution.

-

Apply the Guggenheim equation to calculate the dipole moment (μ).

-

Caption: Workflow for experimental determination of dipole moment.

Computational Prediction (Quantum Chemistry)

Modern quantum chemistry software provides a reliable and cost-effective method for predicting dipole moments.[1][17]

Causality: These methods solve the Schrödinger equation (or approximations thereof, like in Density Functional Theory) to determine the electron distribution within the molecule.[15] From this electron distribution, the dipole moment can be calculated directly. An accurate prediction relies heavily on choosing an appropriate level of theory and basis set.[18][19]

Step-by-Step Protocol:

-

Molecule Building: Construct the 3D structure of 2-bromo-1,4-diiodobenzene in a molecular modeling program (e.g., GaussView).

-

Method Selection: Choose a suitable level of theory and basis set. For reliable results with halogenated aromatics, Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP, ωB97X-V) and an augmented, polarized basis set (e.g., aug-cc-pVTZ) is recommended.[20][21]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is critical as the calculated dipole moment is highly sensitive to molecular geometry.

-

Frequency Calculation: (Optional but recommended) Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: The dipole moment is typically calculated automatically upon completion of the optimization and is available in the output file.[1]

Caption: Workflow for computational prediction of dipole moment.

Conclusion

The molecular architecture of 2-bromo-1,4-diiodobenzene, characterized by an asymmetric substitution pattern on the benzene ring, definitively establishes it as a polar molecule. The vector sum of its bond dipoles results in a non-zero net dipole moment, primarily influenced by the C-Br bond, as the opposing C-I bond moments largely cancel. This intrinsic polarity is a critical predictor of the compound's physicochemical properties, governing its solubility, intermolecular interactions, and chromatographic behavior. For researchers in medicinal chemistry and materials science, this understanding is paramount for the rational design of synthetic routes, purification strategies, and for predicting how the molecule will interact in complex chemical and biological environments. The outlined experimental and computational protocols provide robust, verifiable pathways for the quantitative determination of its dipole moment.

References

Please note that while links are provided, direct access may be subject to subscription or institutional credentials.

-

Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Portal de Periódicos da UFMS. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]

-

Peter Debye - Nobel Lecture. NobelPrize.org. [Link]

-

Nonpolarity of p-dichlorobenzene and polarity of o-dichlorobenzene should.. - Filo. Filo. [Link]

-

What is the order for the boiling point for ortho-chlorobenzene, meta-chlorobenzene and para-chlorobenzene? - Quora. Quora. [Link]

-

Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. Rowley Group. [Link]

-

On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv.org. [Link]

-

DipoleMoment - CMU. Carnegie Mellon University. [Link]

-

Dipole Moment. University of Zurich. [Link]

-

Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A. [Link]

-

Computational study of the halogen atom-benzene complexes. PubMed. [Link]

-

Computational Study of the Halogen Atom−Benzene Complexes. ACS Figshare. [Link]

-

Dipole Moments - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. ACS Figshare. [Link]

-

DEBYE EQUATION. Purechemistry. [Link]

-

A machine learning model to predict molecular dipole moments. AIP.ORG. [Link]

-

1,2,Dichlorobenzene is polar or non polar?? - ResearchGate. ResearchGate. [Link]

-

How is polarity related to chromatography? - Quora. Quora. [Link]

-

16.15: Orientation Effects in Substituted Benzenes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

How does the polarity of substances affect chromatography results? - TutorChase. TutorChase. [Link]

-

Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A. [Link]

-

How does polarity affect chromatography? - askIITians. askIITians. [Link]

-

DIPOLE MOMENT. eGyanKosh. [Link]

-

Haloalkanes and Haloarenes. NCERT. [Link]

-

Column chromatography. Columbia University. [Link]

-

2,3-Dibromo-1,4-diiodobenzene | C6H2Br2I2 | CID 51041738 - PubChem. PubChem. [Link]

-

The electric dipole moment and stereochemistry of 2 : 5-dibromo-1 : 4-di-tert.-butylbenzene. Journal of the Chemical Society (Resumed). [Link]

-

Dipole Moment of p-dibromobenzene - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Influence of solute polarity in column-switching chromatography for the assay of drugs in plasma and urine. PubMed. [Link]

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. rnlkwc.ac.in [rnlkwc.ac.in]

- 3. Nonpolarity of p-dichlorobenzene and polarity of o-dichlorobenzene should.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. tutorchase.com [tutorchase.com]

- 10. How does polarity affect chromatography? - askIITians [askiitians.com]

- 11. columbia.edu [columbia.edu]

- 12. Influence of solute polarity in column-switching chromatography for the assay of drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nobelprize.org [nobelprize.org]

- 14. DipoleMoment [andrew.cmu.edu]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. purechemistry.org [purechemistry.org]

- 17. A machine learning model to predict molecular dipole moments - AIP.ORG [aip.org]

- 18. arxiv.org [arxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. acs.figshare.com [acs.figshare.com]

- 21. pubs.acs.org [pubs.acs.org]

Advanced Materials Architectures: The Strategic Role of 2-Bromo-1,4-diiodobenzene

Executive Summary: The Orthogonal Linker

In the hierarchy of halogenated building blocks, 2-Bromo-1,4-diiodobenzene (CAS 860556-79-2) occupies a critical strategic niche. Unlike symmetric tri-iodobenzenes or dibromo-diiodo analogues, this molecule offers orthogonal reactivity . The significant bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol) allows for programmable, site-selective functionalization.

For materials scientists, this molecule is not merely a reagent but a topological control unit . It serves as the "necklace" monomer in the bottom-up synthesis of Graphene Nanoribbons (GNRs) and as a defect-engineering site in Covalent Organic Frameworks (COFs). This guide details the synthesis, chemoselective logic, and application of this high-value intermediate.[1]

Molecular Architecture & Chemoselectivity

The utility of 2-Bromo-1,4-diiodobenzene lies in its ability to undergo iterative cross-coupling reactions. The kinetic hierarchy of the leaving groups is defined by the oxidative addition rate of Palladium(0) species:

This hierarchy enables a "Stepwise Assembly" workflow:

-

Primary Axis Construction (Positions 1 & 4): The two iodine atoms are engaged first (e.g., Suzuki or Sonogashira coupling) at low temperatures (RT to 60°C) to form a linear backbone.

-

Secondary Functionalization (Position 2): The bromine atom remains intact during the first step, available for a subsequent, higher-energy coupling event (>80°C) to introduce side chains, solubility groups, or orthogonal vectors.

Visualization: Chemoselective Logic Flow

Figure 1: The programmable reactivity logic of 2-Bromo-1,4-diiodobenzene, allowing sequential construction of complex architectures.

Synthesis Protocol: A Self-Validating Method

While 2-Bromo-1,4-diiodobenzene is commercially available, high-purity applications (like organic electronics) often require fresh synthesis to avoid trace oxidized impurities. The most robust route proceeds via the Sandmeyer reaction from 2-bromo-1,4-phenylenediamine.

Reaction Pathway

Precursor: 2-Bromo-1,4-phenylenediamine (CAS 13296-69-0) Reagents: NaNO₂, H₂SO₄, KI, Urea.

Step-by-Step Protocol

| Step | Operation | Critical Parameter / Rationale |

| 1. Solubilization | Suspend 2-bromo-1,4-phenylenediamine (10 mmol) in 20 mL of 20% H₂SO₄. Cool to -5°C in an ice-salt bath. | Temp Control: Essential to prevent decomposition of the unstable diazonium intermediate. |

| 2. Diazotization | Dropwise add aqueous NaNO₂ (2.2 equiv) while maintaining temp < 0°C. Stir for 30 min. | Stoichiometry: Excess nitrite ensures complete conversion of both amine groups. |

| 3. Quenching | Add solid Urea (0.5 g) until starch-iodide paper shows no blue color. | Safety/Purity: Removes excess HNO₂, preventing side reactions during iodination. |

| 4. Iodination | Pour the cold diazonium solution into a stirred solution of KI (4 equiv) in water at 0°C. Allow to warm to RT overnight. | Substitution: The iodide ion displaces the N₂ group. N₂ gas evolution will be observed. |

| 5. Workup | Extract with CH₂Cl₂. Wash organic phase with sat. Na₂S₂O₃ (Sodium Thiosulfate). | Purification: Thiosulfate removes iodine (I₂) byproducts, turning the organic layer from purple to pale yellow. |

| 6. Isolation | Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane. | Target: White to off-white needles. MP: ~101-103°C. |

Applications in Materials Science

A. "Necklace-Like" Graphene Nanoribbons (GNRs)

This is the primary high-value application. In the bottom-up synthesis of GNRs, 2-Bromo-1,4-diiodobenzene acts as a specialized monomer.

-

Mechanism: It undergoes

type Suzuki polymerization with a diboronic ester.[2] -

Topology: The 1,4-iodines form the main polyphenylene chain. The 2-bromo position creates a periodic "kink" or functional handle along the ribbon edge, resembling beads on a necklace.

-

Impact: These "necklace" ribbons exhibit unique electronic bandgaps and solubility profiles compared to standard straight-edge GNRs.

B. Post-Synthetic Modification of COFs

In Covalent Organic Frameworks (COFs), this molecule is used to introduce latent functionality .

-

Framework Construction: The molecule is incorporated into the COF lattice using the reactive iodines (e.g., linking with a knot monomer).

-

Pore Engineering: The bromine atom points into the pore.

-

Click Chemistry: The pore surface is then modified via Buchwald-Hartwig amination or Suzuki coupling at the Br site after the framework is built, allowing for the attachment of catalytic sites or drug-binding motifs that would otherwise interfere with COF crystallization.

Quantitative Data Summary

| Property | Value | Source/Note |

| CAS Number | 860556-79-2 | Validated Identifier |

| Formula | ||

| Molecular Weight | 408.80 g/mol | High Iodine content |

| Physical State | Solid (Needles) | Recrystallized from EtOH |

| Reactivity Order | C-I > C-Br | Basis for chemoselectivity |

| Key Impurity | Iodine ( | Remove with Thiosulfate wash |

References

-

Synthesis & Sandmeyer Protocols

-

Graphene Nanoribbon Applications

-

ResearchGate. "Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons." Available at: [Link]

-

-

Chemical Data & Sourcing

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-Bromobenzene-1,4-diamine | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-1,4-diiodobenzene

The following Application Note is designed for researchers requiring high-fidelity site-selectivity in the functionalization of 2-Bromo-1,4-diiodobenzene . It synthesizes mechanistic principles of oxidative addition with practical, bench-proven protocols.

Executive Summary

2-Bromo-1,4-diiodobenzene represents a unique scaffold for constructing precise oligo-phenylene architectures. Its utility lies in the presence of three halogen atoms with distinct reactivity profiles. This guide details the sequential, site-selective functionalization of this substrate.

By exploiting the kinetic differences in oxidative addition rates between sterically distinct iodides and the electronic barrier of the bromide, we can achieve a predictable C4

The Reactivity Hierarchy

-

Primary Site (C4-I): The C4 iodine is sterically unencumbered (flanked by protons). It is the kinetic entry point.

-

Secondary Site (C1-I): The C1 iodine is ortho to the bromine atom. Steric crowding retards oxidative addition relative to C4, but the weak C-I bond allows it to react before the C-Br bond.

-

Tertiary Site (C2-Br): The C-Br bond is significantly stronger (BDE ~81 kcal/mol vs ~65 kcal/mol for C-I) and requires specialized electron-rich ligands for activation.

Strategic Analysis & Pathway Visualization

The success of this workflow depends on Ligand Control and Stoichiometry .

-

Step 1 (C4 Selectivity): Uses standard phosphines (

) which are sensitive to steric bulk, effectively "rejecting" the hindered C1 site. -

Step 2 (C1 Selectivity): Uses the inherent weakness of the remaining C-I bond over the C-Br bond.

-

Step 3 (C2 Activation): Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to force oxidative addition into the aryl bromide.

Workflow Diagram (DOT)

Figure 1: Decision tree for the sequential functionalization of 2-bromo-1,4-diiodobenzene. Blue nodes indicate reaction conditions; Green nodes indicate isolable intermediates.

Detailed Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Couple the C4-Iodine exclusively while leaving C1-I and C2-Br intact.

Mechanistic Key: Use of

Reagents:

-

Substrate: 2-Bromo-1,4-diiodobenzene (1.0 equiv)

-

Boronic Acid: Ar¹-B(OH)₂ (0.95 equiv - Critical: slight deficiency prevents over-coupling)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

-

Charge a reaction vial with 2-bromo-1,4-diiodobenzene (1.0 eq), Boronic Acid (0.95 eq), and

(0.03 eq). -

Evacuate and backfill with Argon (x3).

-

Add degassed solvent (0.1 M concentration) and aqueous

. -

Stir at 60°C for 4-6 hours. Note: Keep temperature moderate. 80°C+ increases risk of C1 coupling.

-

Monitoring: Check TLC/LCMS. Look for the disappearance of the boronic acid. The substrate may remain in slight excess (5%).

-

Workup: Standard extraction (EtOAc/Water). Purify via column chromatography. The unreacted diiodide (non-polar) elutes first, followed by the C4-product.

Data Validation:

- NMR: The doublet for the proton at C3 will shift significantly upon coupling. The proton at C6 (ortho to I and Br) should remain relatively unchanged compared to the C3 shift.

Protocol B: C1-Selective Arylation (Ortho-Iodine)

Objective: Couple the remaining Iodine (C1) without touching the Bromine (C2).

Mechanistic Key: The C-I bond is still weaker than C-Br. We switch to a bidentate ligand like dppf or continue with

Reagents:

-

Substrate: 4-Aryl-1-iodo-2-bromobenzene (Product from Protocol A)

-

Boronic Acid: Ar²-B(OH)₂ (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

-

Combine Substrate (1.0 eq), Ar²-B(OH)₂ (1.1 eq), and catalyst.

-

Add solvent and base under Argon.

-

Heat to 80-90°C for 8-12 hours.

-

Why this works: The temperature is sufficient to overcome the steric hindrance of the ortho-Br, but the catalyst system is not electron-rich enough to insert into the C-Br bond efficiently.

-

Workup: Filter through Celite, concentrate, and purify.

Protocol C: C2-Bromide Activation

Objective: Couple the final Bromine atom. Mechanistic Key: The substrate is now a sterically crowded meta-terphenyl core. The C-Br bond is unreactive toward standard catalysts. We must use Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) which generate highly active, electron-rich monoligated Pd(0) species capable of oxidative addition into hindered bromides.

Reagents:

-

Substrate: 1,4-Diaryl-2-bromobenzene (Product from Protocol B)

-

Boronic Acid: Ar³-B(OH)₂ (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%) or

/ SPhos. -

Base:

(3.0 equiv) - Stronger base helps transmetallation in hindered systems. -

Solvent: Toluene/Water (10:1) or n-Butanol.[2]

Procedure:

-

Add solvent and base.

-

Heat to 100-110°C (Reflux).

-

Run for 12-24 hours.

-

Note: If the reaction stalls, add 1-2 mol% additional catalyst.

Summary of Reaction Parameters

| Parameter | Step 1 (C4-I) | Step 2 (C1-I) | Step 3 (C2-Br) |

| Leaving Group | Iodine (Unhindered) | Iodine (Hindered) | Bromine (Hindered) |

| Selectivity Driver | Sterics (Kinetic) | Bond Energy (Chemoselective) | Ligand Acceleration |

| Catalyst | XPhos Pd G3 | ||

| Temp | 60°C | 80-90°C | 100-110°C |

| Boronic Acid Eq | 0.95 | 1.1 | 1.5 |

Troubleshooting & Optimization

-

Loss of Selectivity in Step 1: If you observe double coupling (C1+C4), lower the temperature to 40°C and switch solvent to THF. Ensure Boronic Acid is added slowly (syringe pump) to keep local concentration low.

-